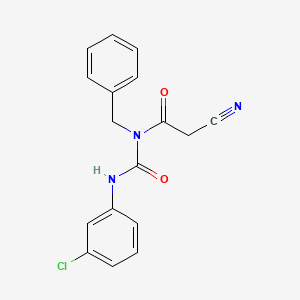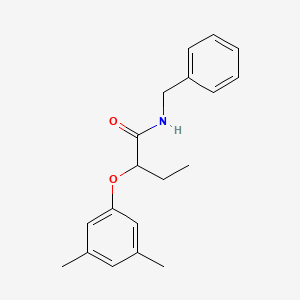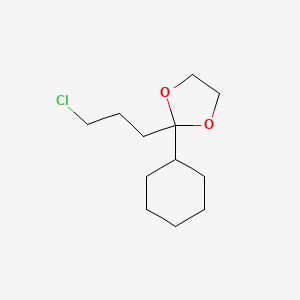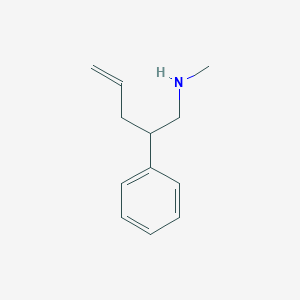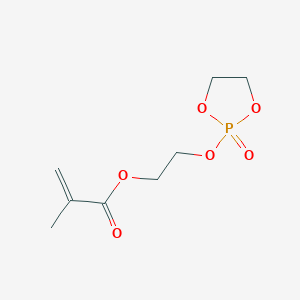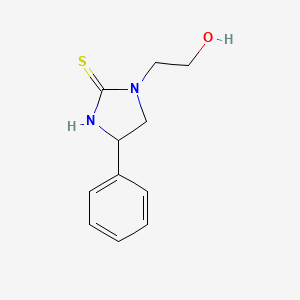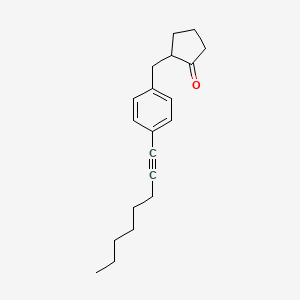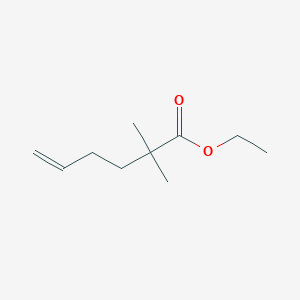
2,2-Dimethyl-5-hexenoic acid ethyl ester
Übersicht
Beschreibung
2,2-Dimethyl-5-hexenoic acid ethyl ester: is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2,2-dimethylhex-5-enoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: 2,2-Dimethyl-5-hexenoic acid ethyl ester can be synthesized through the esterification of 2,2-dimethylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2-Dimethyl-5-hexenoic acid ethyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 2,2-Dimethyl-5-hexenoic acid ethyl ester is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It helps in understanding the mechanisms of ester hydrolysis and synthesis.
Medicine:
Drug Development: this compound is explored for its potential use in drug development. It serves as a precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry:
Flavor and Fragrance: The compound is used in the flavor and fragrance industry to create esters with desirable aromatic properties. It is a key ingredient in the formulation of perfumes and flavoring agents.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-hexenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The released products can then participate in various metabolic pathways, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,2-dimethylhex-5-enoate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2,2-dimethylpent-4-enoate: Similar but with a different carbon chain length.
Ethyl 2,2-dimethylhexanoate: Similar but without the double bond in the carbon chain.
Uniqueness:
2,2-Dimethyl-5-hexenoic acid ethyl ester: is unique due to the presence of both the ethyl ester group and the double bond in the carbon chain. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
ethyl 2,2-dimethylhex-5-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-10(3,4)9(11)12-6-2/h5H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
KPZKSADDJZMHQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)CCC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
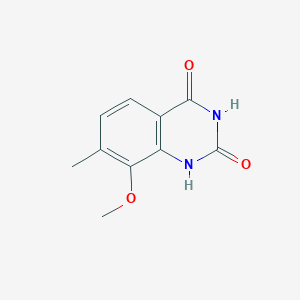
![1-(Propan-2-yl)-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine](/img/structure/B8588168.png)
![Acetamide,n-[4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidin-7-yl]-](/img/structure/B8588173.png)

![1-Methylspiro[piperidine-4,9'-[9H]xanthene]](/img/structure/B8588177.png)
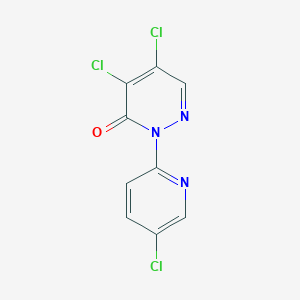
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
